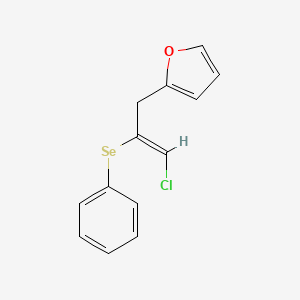
2-(3-Chloro-2-(phenylselanyl)allyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-(phenylselanyl)allyl)furan is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a furan ring substituted with a 3-chloro-2-(phenylselanyl)allyl group, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-(phenylselanyl)allyl)furan typically involves the reaction of furan derivatives with organoselenium reagents. One common method includes the use of diphenyl diselenide and an appropriate chlorinating agent under controlled conditions. The reaction proceeds through the formation of a selenylated intermediate, which is then chlorinated to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-2-(phenylselanyl)allyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and iodine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium azide, thiols, and amines are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and selenolates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chloro-2-(phenylselanyl)allyl)furan has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2-(phenylselanyl)allyl)furan involves its interaction with molecular targets through its selenyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to generate reactive oxygen species (ROS) and interact with thiol groups in proteins makes it a potent modulator of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylselanyl)furan: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-(Phenylselanyl)prop-2-en-1-ol: Contains a hydroxyl group instead of a furan ring, altering its reactivity and applications.
2-(Phenylselanyl)benzofuran: Features a benzofuran ring, providing different electronic properties and reactivity.
Uniqueness
Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C13H11ClOSe |
|---|---|
Poids moléculaire |
297.65 g/mol |
Nom IUPAC |
2-[(Z)-3-chloro-2-phenylselanylprop-2-enyl]furan |
InChI |
InChI=1S/C13H11ClOSe/c14-10-13(9-11-5-4-8-15-11)16-12-6-2-1-3-7-12/h1-8,10H,9H2/b13-10- |
Clé InChI |
MWXHLUYDJPEUGM-RAXLEYEMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[Se]/C(=C\Cl)/CC2=CC=CO2 |
SMILES canonique |
C1=CC=C(C=C1)[Se]C(=CCl)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


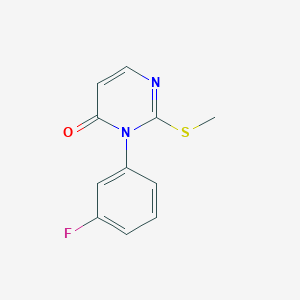
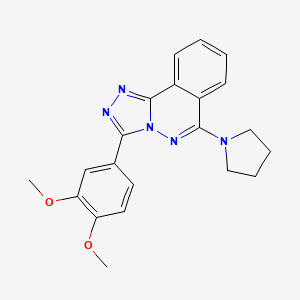

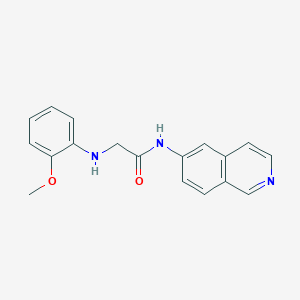

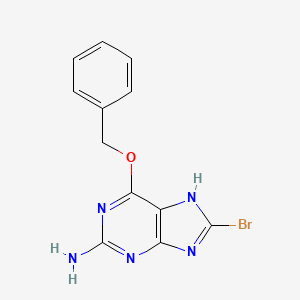
![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)
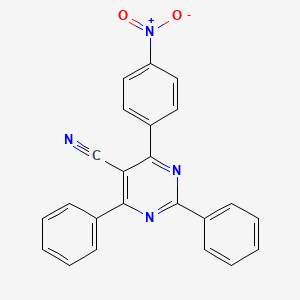
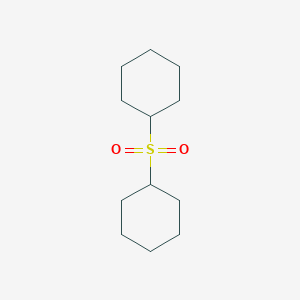
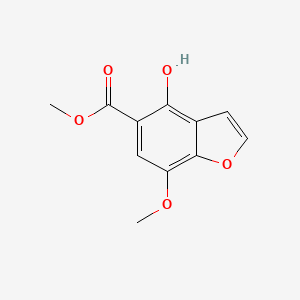
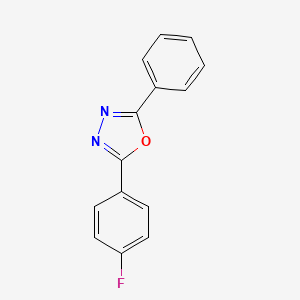
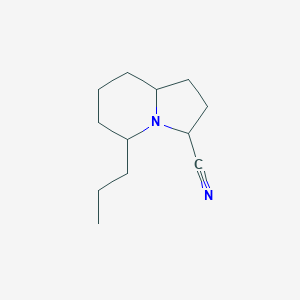
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)
